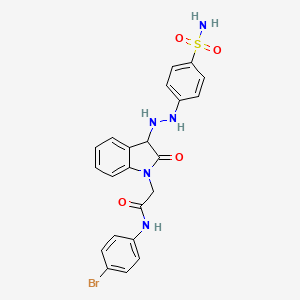

O-Desmethyl apixaban sulfate (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

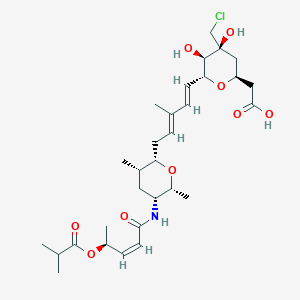

O-Desmethyl apixaban sulfate (sodium): is a major circulating metabolite of apixaban in humans. Apixaban is a potent and highly selective factor Xa inhibitor, used in the treatment of arterial and venous thrombotic diseases . The compound is formed through the O-demethylation of apixaban, followed by sulfation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of O-Desmethyl apixaban sulfate involves two main steps:

O-demethylation of apixaban: This reaction is catalyzed by cytochrome P450 enzymes.

Sulfation of O-demethyl apixaban: This step is catalyzed by sulfotransferases (SULTs), particularly SULT1A1 and SULT1A2.

Industrial Production Methods: The industrial production of O-Desmethyl apixaban sulfate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride could be employed.

Substitution: Conditions for substitution reactions would depend on the specific substituents involved.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various sulfate derivatives.

Aplicaciones Científicas De Investigación

Chemistry: O-Desmethyl apixaban sulfate is used as a reference standard in analytical chemistry to study the metabolism of apixaban .

Biology: In biological research, the compound is used to investigate the metabolic pathways and enzyme kinetics of apixaban .

Medicine: The compound is studied for its pharmacokinetic and pharmacodynamic properties, particularly in relation to its parent compound, apixaban .

Industry: In the pharmaceutical industry, O-Desmethyl apixaban sulfate is used in the development and quality control of apixaban formulations .

Mecanismo De Acción

O-Desmethyl apixaban sulfate exerts its effects by inhibiting factor Xa, similar to its parent compound, apixaban . Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition prevents the formation of thrombin and subsequent clot formation . The compound binds directly to the active site of factor Xa, blocking its activity .

Comparación Con Compuestos Similares

Rivaroxaban: Another factor Xa inhibitor with similar pharmacological properties.

Edoxaban: A direct factor Xa inhibitor used for similar indications.

Betrixaban: A newer factor Xa inhibitor with a longer half-life.

Uniqueness: O-Desmethyl apixaban sulfate is unique due to its specific metabolic pathway and the involvement of sulfotransferases in its formation . This distinguishes it from other factor Xa inhibitors, which may undergo different metabolic processes .

Propiedades

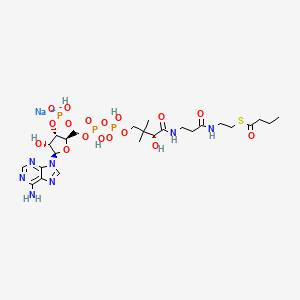

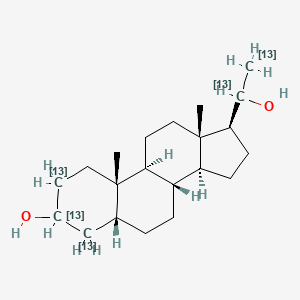

Fórmula molecular |

C24H22N5NaO7S |

|---|---|

Peso molecular |

547.5 g/mol |

Nombre IUPAC |

sodium;[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] sulfate |

InChI |

InChI=1S/C24H23N5O7S.Na/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35;/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35);/q;+1/p-1 |

Clave InChI |

IIZNDSHJOZRLJA-UHFFFAOYSA-M |

SMILES canónico |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

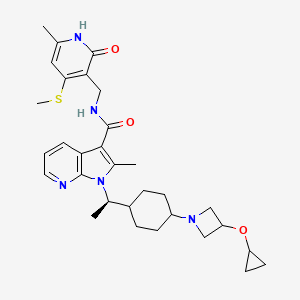

![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)

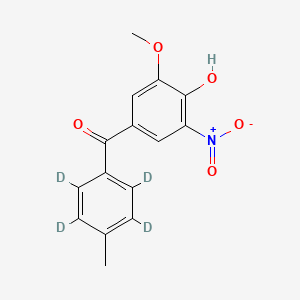

![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)